![molecular formula C20H22Cl3N3O3S2 B2587490 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride CAS No. 1327598-99-1](/img/structure/B2587490.png)
2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H22Cl3N3O3S2 and its molecular weight is 522.88. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
This compound has been explored in the context of synthesizing novel heterocyclic compounds with potential biological activities. For instance, a study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the compound's role in creating new chemical entities with anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase-1 and -2 (COX-1/COX-2), demonstrating significant analgesic and anti-inflammatory activities, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Evaluation
Another area of application involves the synthesis and antimicrobial evaluation of compounds, indicating the potential of this chemical in creating antimicrobial agents. One study synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, which were subjected to biological evaluation and molecular docking studies. The results underscored their potential as antimicrobial agents, demonstrating the compound's utility in developing new treatments for microbial infections (Talupur et al., 2021).
Antitubercular Activity
Furthermore, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides demonstrated potent inhibitors of Mycobacterium tuberculosis. This illustrates the compound's significance in the synthesis of antitubercular agents, contributing to the fight against tuberculosis with promising analogs showing low cytotoxicity profiles and effective antitubercular activities (Marvadi et al., 2020).
Anticancer Activity
The chemical has also been implicated in the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, tested for anticancer activity. These derivatives were found to exhibit good inhibitory activity against several cancer cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties, highlighting the compound's utility in developing new anticancer agents (Atta & Abdel‐Latif, 2021).
properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3S2.ClH/c1-12-3-4-14(27-2)16-17(12)30-20(23-16)25(6-5-24-7-9-28-10-8-24)19(26)13-11-15(21)29-18(13)22;/h3-4,11H,5-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHRTIKPVOJRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



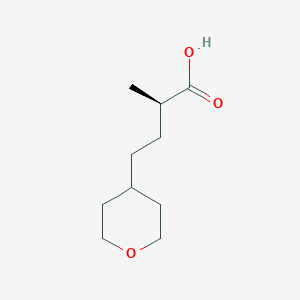
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)
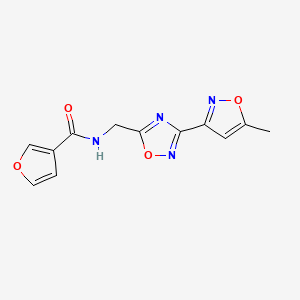
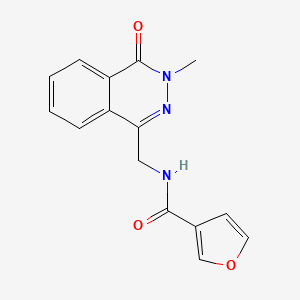
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)
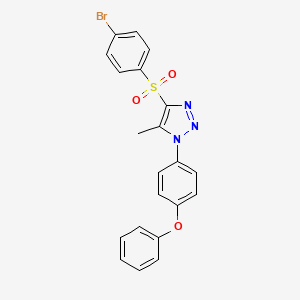
![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)
![3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2587423.png)
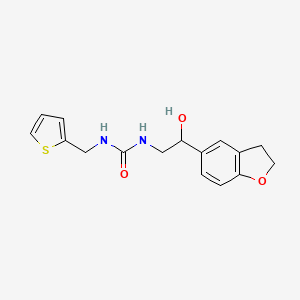

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2587428.png)
![2-(1-Naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2587429.png)